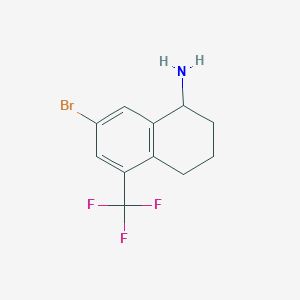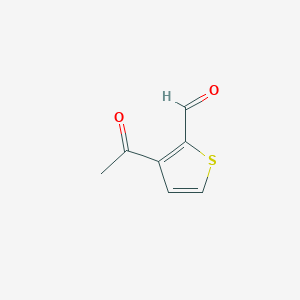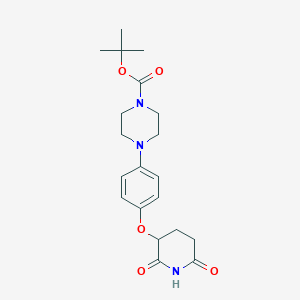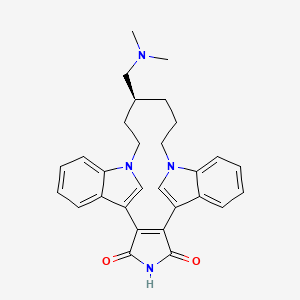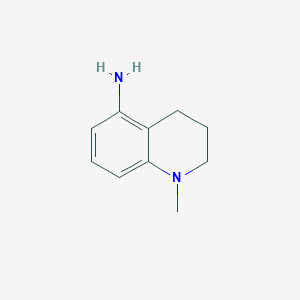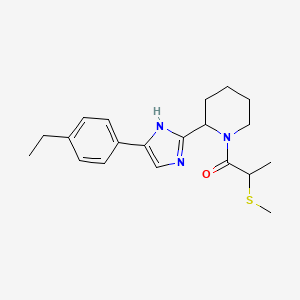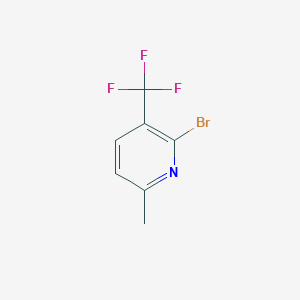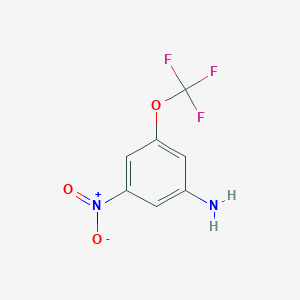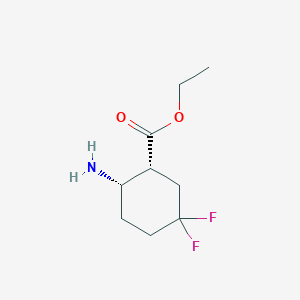
ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include controlled temperatures, specific solvents, and precise reagent additions to maintain the integrity of the stereocenters.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative chromatography and crystallization are employed to separate and purify the desired enantiomer from any racemic mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the functional groups attached to the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group and a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry.
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate
- Ethyl (1R,2S)-2-(cbz-amino)cyclopentanecarboxylate
Uniqueness
Ethyl (1R,2S)-2-amino-5,5-difluorocyclohexanecarboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H15F2NO2 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6-7H,2-5,12H2,1H3/t6-,7+/m1/s1 |
InChI Key |
ZZKFYDPVAOEOIV-RQJHMYQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CC[C@@H]1N)(F)F |
Canonical SMILES |
CCOC(=O)C1CC(CCC1N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


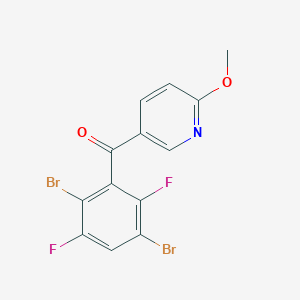
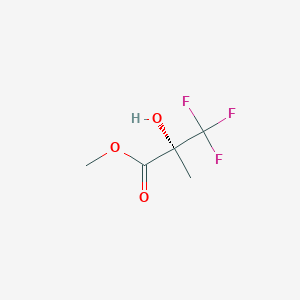
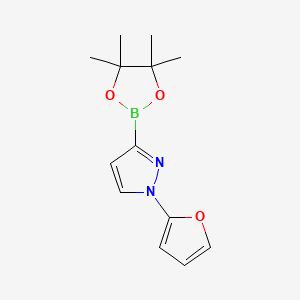
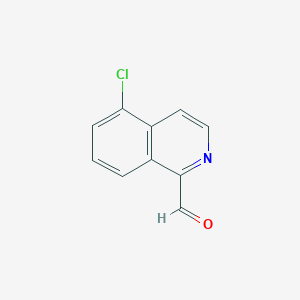
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
